molecular formula C27H37NO2 B11486763 5-(1-adamantyl)-N-(1-adamantylmethyl)-2-methyl-3-furamide

5-(1-adamantyl)-N-(1-adamantylmethyl)-2-methyl-3-furamide

Cat. No.: B11486763
M. Wt: 407.6 g/mol
InChI Key: SIAWDLYVXOHSSE-UHFFFAOYSA-N
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Description

5-(ADAMANTAN-1-YL)-N-[(ADAMANTAN-1-YL)METHYL]-2-METHYLFURAN-3-CARBOXAMIDE is a synthetic compound characterized by the presence of adamantane groups and a furan ring. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, which imparts unique properties to the compounds it is part of. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-N-[(ADAMANTAN-1-YL)METHYL]-2-METHYLFURAN-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of Adamantane Groups: Adamantane groups can be introduced through Friedel-Crafts alkylation reactions using adamantyl halides and suitable catalysts like aluminum chloride.

    Amidation Reaction: The final step involves the formation of the amide bond. This can be achieved by reacting the furan carboxylic acid derivative with an adamantylamine in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.

    Substitution: The adamantane groups can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or catalysts.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated adamantane derivatives.

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-N-[(ADAMANTAN-1-YL)METHYL]-2-METHYLFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane groups enhance its binding affinity to hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(ADAMANTAN-1-YL)-N-[(ADAMANTAN-1-YL)METHYL]-2-METHYLFURAN-3-CARBOXAMIDE is unique due to the combination of adamantane groups with a furan ring, which imparts distinct chemical and biological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and material science.

Properties

Molecular Formula

C27H37NO2

Molecular Weight

407.6 g/mol

IUPAC Name

5-(1-adamantyl)-N-(1-adamantylmethyl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C27H37NO2/c1-16-23(8-24(30-16)27-12-20-5-21(13-27)7-22(6-20)14-27)25(29)28-15-26-9-17-2-18(10-26)4-19(3-17)11-26/h8,17-22H,2-7,9-15H2,1H3,(H,28,29)

InChI Key

SIAWDLYVXOHSSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)NCC56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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